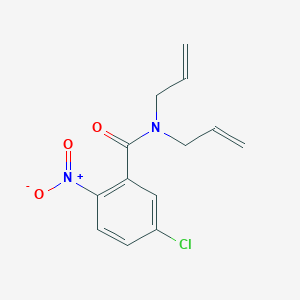

N,N-diallyl-5-chloro-2-nitrobenzamide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6105-85-7 |

|---|---|

Molecular Formula |

C31H38N2O9 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-18-hydroxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrate |

InChI |

InChI=1S/C31H36N2O8.H2O/c1-37-24-11-16(12-25(38-2)29(24)39-3)30(35)41-23-13-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28(23)34)31(36)40-4;/h5-8,11-12,17,20,22-23,26,28,32,34H,9-10,13-15H2,1-4H3;1H2/t17-,20+,22-,23-,26+,28+;/m1./s1 |

InChI Key |

LLGVIGSLFVWBOJ-HZGKCDBDSA-N |

SMILES |

C=CCN(CC=C)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2O)C(=O)OC)NC6=CC=CC=C56.O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2O)C(=O)OC)NC6=CC=CC=C56.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Raunescine monohydrate; |

Origin of Product |

United States |

Aromatic Ring Vs. Allyl Groups in Electrophilic Additions:

While the aromatic ring is electron-deficient and deactivated towards electrophiles, the double bonds of the two allyl groups are electron-rich and readily undergo electrophilic addition reactions. In the presence of electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl), a significant competition between electrophilic aromatic substitution and electrophilic addition to the allyl groups would be expected. Given the high activation barrier for EAS on the deactivated ring, electrophilic addition to the double bonds is the much more likely pathway under typical conditions.

Illustrative Competition in Bromination:

| Reactivity Center | Reaction Type | Relative Rate | Expected Product |

| Aromatic Ring | Electrophilic Substitution | Very Slow | N,N-diallyl-4-bromo-5-chloro-2-nitrobenzamide |

| Allyl Groups | Electrophilic Addition | Fast | N,N-bis(2,3-dibromopropyl)-5-chloro-2-nitrobenzamide |

Nucleophilic Attack at the Carbonyl Carbon Vs. the Aromatic Ring:

The carbonyl carbon of the amide group is an electrophilic center susceptible to nucleophilic attack. The aromatic ring, particularly at the positions activated by the electron-withdrawing nitro group (ortho and para to it), can also be a site for nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present. However, the chlorine atom at C5 is not ideally positioned (meta to the nitro group) for activation towards SNAr. Therefore, nucleophilic attack is more likely to occur at the carbonyl carbon, potentially leading to amide hydrolysis or other transformations, rather than substitution on the aromatic ring.

Reduction of the Nitro Group Vs. Hydrogenation of the Allyl Groups:

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl). The double bonds of the allyl groups can also be hydrogenated to propyl groups under similar catalytic hydrogenation conditions. This presents a competition between the two reducible functional groups. The selectivity of the reduction would depend on the specific catalyst and reaction conditions employed. For instance, catalytic hydrogenation with palladium on carbon would likely reduce both the nitro group and the allyl double bonds.

Summary of Competing Reactivity Centers:

| Reagent Type | Potential Reactivity Centers | Likely Outcome |

| Electrophiles | Aromatic Ring, Allyl C=C bonds | Predominant addition to allyl groups. |

| Nucleophiles | Carbonyl Carbon, Aromatic Ring | Predominant attack at the carbonyl carbon. |

| Reducing Agents | Nitro Group, Allyl C=C bonds | Reduction of both groups is possible; selectivity depends on the reagent and conditions. |

Advanced Spectroscopic and Structural Characterization of N,n Diallyl 5 Chloro 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR analysis would be the first step in the NMR characterization, revealing the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For N,N-diallyl-5-chloro-2-nitrobenzamide, the spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two allyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would allow for the assignment of every proton in the molecule.

Expected ¹H NMR Data Interpretation:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Feature |

| Aromatic-H | ~7.5 - 8.2 | Doublet, Doublet of doublets | Protons on the 5-chloro-2-nitrophenyl ring |

| Vinylic-H (=CH) | ~5.7 - 6.0 | Multiplet | Internal alkene proton of the allyl groups |

| Vinylic-H (=CH₂) | ~5.1 - 5.3 | Multiplet | Terminal alkene protons of the allyl groups |

| Allylic-H (-N-CH₂-) | ~4.0 - 4.5 | Multiplet | Methylene protons adjacent to the amide nitrogen |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and providing insight into the nature of each carbon (e.g., aromatic, vinylic, aliphatic, carbonyl).

Expected ¹³C NMR Data Interpretation:

| Carbon Atom | Expected Chemical Shift (ppm) | Inferred Structural Feature |

| Carbonyl (C=O) | ~165 - 170 | Amide carbonyl carbon |

| Aromatic-C (C-Cl, C-NO₂, C-CON) | ~125 - 150 | Substituted aromatic carbons |

| Aromatic-C (C-H) | ~120 - 130 | Aromatic carbons bonded to hydrogen |

| Vinylic-C (=CH) | ~130 - 135 | Internal alkene carbon of the allyl groups |

| Vinylic-C (=CH₂) | ~115 - 120 | Terminal alkene carbon of the allyl groups |

| Allylic-C (-N-CH₂-) | ~45 - 55 | Methylene carbons adjacent to the amide nitrogen |

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to each other. For instance, it would show correlations between the allylic methylene protons and the vinylic methine proton within each allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for all protonated carbons by linking them to their attached, and already assigned, protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies. For N,N-diallyl-5-chloro-2-nitrobenzamide, strong absorptions would be expected for the amide carbonyl (C=O) group, the nitro (NO₂) group, and the C=C bonds of the allyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and C=C stretching of the allyl groups would likely produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | ~1640 - 1680 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1520 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | ~1340 - 1370 |

| C=C (Alkene) | Stretch | ~1640 - 1660 |

| C-H (Aromatic) | Stretch | ~3000 - 3100 |

| C-H (Vinylic) | Stretch | ~3010 - 3095 |

| C-Cl (Chloro) | Stretch | ~700 - 800 |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

HRMS is a critical technique for confirming the molecular formula of a new compound. By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), the elemental composition can be determined. For N,N-diallyl-5-chloro-2-nitrobenzamide (C₁₃H₁₃ClN₂O₃), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the formula. The presence of chlorine would be readily identified by its characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Calculated HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ (for ³⁵Cl) | 281.0636 |

| [M+H]⁺ (for ³⁷Cl) | 283.0607 |

| [M+Na]⁺ (for ³⁵Cl) | 303.0456 |

| [M+Na]⁺ (for ³⁷Cl) | 305.0426 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed experimental studies on the tandem mass spectrometry (MS/MS) of N,N-diallyl-5-chloro-2-nitrobenzamide, which would be essential for elucidating its fragmentation pathways, have not been reported in peer-reviewed literature. Such an analysis would involve the isolation of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺·) in the first stage of the mass spectrometer, followed by its fragmentation through collision-induced dissociation (CID) to produce a series of product ions.

Theoretically, the fragmentation of N,N-diallyl-5-chloro-2-nitrobenzamide would be expected to proceed through several key pathways dictated by its functional groups: the N,N-diallyl amide moiety and the 5-chloro-2-nitrobenzoyl group.

Expected Fragmentation Pathways (Theoretical):

Loss of Allyl Group: A primary and highly probable fragmentation would be the cleavage of one of the N-allyl bonds, resulting in the loss of an allyl radical (•C₃H₅, 41 Da) or an allene molecule (C₃H₄, 40 Da) via rearrangement, leading to a stable resonance-stabilized cation.

Amide Bond Cleavage: Scission of the amide C-N bond could occur, leading to the formation of a 5-chloro-2-nitrobenzoyl cation.

Nitro Group Fragmentation: The nitro group could undergo characteristic fragmentations, such as the loss of •NO (30 Da) or •NO₂ (46 Da).

Ring Fragmentation: Cleavage of the aromatic ring itself is also possible, though typically requires higher collision energies.

Without experimental data, a definitive fragmentation scheme and the relative abundances of the product ions cannot be established. A hypothetical data table for such an experiment is presented below to illustrate the type of information that would be generated.

Hypothetical Tandem Mass Spectrometry Data

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | 10-30 | [M+H - C₃H₅]⁺ | Allyl radical |

| [M+H]⁺ | 10-30 | [C₇H₃ClNO₂]⁺ | Diallylamine (B93489) |

| [M+H]⁺ | 10-30 | [M+H - NO]⁺ | Nitric oxide |

| [M+H]⁺ | 10-30 | [M+H - NO₂]⁺ | Nitrogen dioxide |

Note: This table is for illustrative purposes only and is not based on experimental data.

Other Spectroscopic Methods for Complementary Structural Data

Beyond mass spectrometry and X-ray crystallography, other spectroscopic techniques are crucial for a full structural characterization of N,N-diallyl-5-chloro-2-nitrobenzamide. However, detailed and specific analyses using advanced methods are not available in the scientific literature for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR spectra would be used to confirm the synthesis of the compound, more advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of all proton and carbon signals, especially for the overlapping signals of the allyl groups and the aromatic protons.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy would provide complementary information about the functional groups present. Key vibrational modes would include the C=O stretch of the amide, the N-O stretches of the nitro group, C-Cl stretching, and the various C-H and C=C vibrations of the allyl and aromatic moieties. The exact frequencies of these vibrations can be influenced by the molecular conformation and intermolecular interactions.

In the absence of published experimental data, a detailed discussion of the spectroscopic features of N,N-diallyl-5-chloro-2-nitrobenzamide remains speculative.

Computational Chemistry and Theoretical Insights into N,n Diallyl 5 Chloro 2 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) allow for the precise determination of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. scirp.org DFT is effective for optimizing molecular structures to their lowest energy state, thereby predicting stable conformations, bond lengths, bond angles, and dihedral angles. scirp.org For N,N-diallyl-5-chloro-2-nitrobenzamide, DFT calculations would reveal a complex geometry characterized by the substituted benzamide (B126) core and the flexible diallyl groups. The nitro group and chlorine atom attached to the benzene (B151609) ring significantly influence the electronic distribution and geometry of the aromatic system.

DFT calculations provide precise values for the geometric parameters of the molecule. The results of such calculations for related benzamide and nitroaromatic structures can provide representative values. researchgate.net

Table 1: Representative Geometric Parameters for N,N-diallyl-5-chloro-2-nitrobenzamide (Illustrative) This table presents plausible data based on DFT calculations of analogous structures. Specific experimental or calculated data for the title compound is not available.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-N-C (diallylamine) | ~118° |

| Dihedral Angle | O=C-C=C (ring torsion) | Variable (depends on nitro group steric hindrance) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For N,N-diallyl-5-chloro-2-nitrobenzamide, the electron-withdrawing nature of the 2-nitro and 5-chloro substituents is expected to lower the energy of the LUMO, localizing it primarily on the nitro-aromatic ring. nih.gov The HOMO would likely have significant contributions from the diallylamine (B93489) moiety and the π-system of the benzene ring. nih.gov This distribution suggests that the aromatic ring is susceptible to nucleophilic attack, while the allyl groups could be sites for electrophilic reactions.

Table 2: Representative FMO Energies for a Nitroaromatic Amide (Illustrative) This table presents plausible data based on DFT calculations of analogous structures. Specific experimental or calculated data for the title compound is not available.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.0 eV | Represents ionization potential; electron-donating ability. |

| ELUMO | -2.5 eV | Represents electron affinity; electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.5 eV | Indicates moderate chemical reactivity and kinetic stability. mdpi.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For N,N-diallyl-5-chloro-2-nitrobenzamide, the MEP surface would show pronounced negative potential around the oxygen atoms of both the carbonyl and nitro groups due to their high electronegativity. researchgate.net These sites represent the most likely points of interaction with electrophiles or hydrogen-bond donors. Conversely, a region of positive electrostatic potential is expected on the aromatic ring, enhanced by the strong electron-withdrawing effect of the nitro group, making the ring a target for nucleophilic attack. acs.orgmdpi.com The hydrogen atoms of the allyl groups would also exhibit positive potential. nih.gov

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify reaction pathways, characterize intermediate structures, and calculate the energy barriers that control reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). mdpi.com Computational methods, particularly DFT, can be used to locate the precise geometry of a transition state, which corresponds to a first-order saddle point on the potential energy surface. mdpi.com By calculating the energy of the reactants and the transition state, the activation energy (ΔE‡) for the reaction can be determined, providing a quantitative measure of the reaction rate.

For N,N-diallyl-5-chloro-2-nitrobenzamide, a potential reaction of interest would be the isomerization of the N-allyl groups to enamides, a transformation that can be catalyzed by transition metals. nih.gov Computational studies could model this reaction pathway, characterizing the transition state for the key bond-forming or bond-breaking steps. researchgate.net For example, a study of an electrophilic addition to one of the allyl double bonds would involve calculating the structure and energy of the intermediate carbocation and the transition state leading to it. nih.gov Such calculations provide critical insights into the reaction's feasibility and mechanism.

Reactions are most often carried out in a solvent, which can have a profound impact on reaction dynamics and energetics. mdpi.com Computational models can account for these solvent effects through two primary approaches: implicit and explicit solvation models. mdpi.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nist.gov Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost. chemrxiv.org

For a polar molecule like N,N-diallyl-5-chloro-2-nitrobenzamide, the choice of solvent is critical. A polar solvent would be expected to stabilize the molecule's ground state and any polar intermediates or transition states that form during a reaction. acs.org For instance, in a nucleophilic aromatic substitution reaction, a polar solvent could stabilize the charged intermediate (Meisenheimer complex), thereby lowering the activation energy and accelerating the reaction. Computational studies modeling these solvation effects are essential for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions. acs.org

Conformational Analysis and Flexibility Studies of the Allyl Groups

Theoretical conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating specific dihedral angles. A key dihedral angle is that which defines the rotation of the substituted phenyl ring relative to the amide plane (C2-C1-N-Cα). Studies on similar N,N-disubstituted benzamides have shown that steric hindrance between the ortho-substituent (the nitro group in this case) and the N-alkyl groups can lead to a non-planar arrangement, where the amide group is twisted out of the plane of the aromatic ring. nih.gov

The flexibility of the allyl groups themselves, defined by the C-N-Cα-Cβ and N-Cα-Cβ=Cγ dihedral angles, is crucial. The rotation around the N-Cα bond determines the spatial disposition of the vinyl moiety. Computational models can predict the relative energies of different conformers (e.g., syn-periplanar vs. anti-periplanar arrangements of the allyl groups relative to the carbonyl oxygen). These calculations reveal the most stable, low-energy conformations and the energy barriers for interconversion between them.

A hypothetical potential energy scan for the rotation around one of the N-Cα bonds might yield data similar to that presented in the table below, illustrating the energy cost associated with moving away from the most stable conformation.

| Dihedral Angle (N-Cα-Cβ=Cγ, degrees) | Relative Energy (kcal/mol) | Notes |

|---|---|---|

| 0 | 5.8 | Eclipsed conformation, high steric strain |

| 60 | 1.2 | Gauche conformation |

| 120 | 0.0 | Anti conformation, most stable |

| 180 | 6.2 | Eclipsed conformation, high steric strain |

This table presents hypothetical data representative of a typical conformational analysis scan for an N-allyl group, showing the energetic preference for an anti (staggered) conformation.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the solid-state structure (crystal packing) and condensed-phase properties of a molecule. mhmedical.com For N,N-diallyl-5-chloro-2-nitrobenzamide, several types of NCIs can be predicted through computational analysis. The molecule possesses multiple hydrogen bond acceptors (the carbonyl oxygen and the two oxygens of the nitro group) and potential weak hydrogen bond donors (C-H bonds on the aromatic ring and allyl groups).

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to identify and characterize these weak forces. Theoretical studies on similar chloro-nitro-benzoato complexes have demonstrated the importance of C-H···O interactions in stabilizing crystal lattices. rsc.org Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophile like an oxygen atom from a neighboring molecule. The aromatic ring can participate in π-π stacking or C-H···π interactions.

A summary of plausible intermolecular interactions identified through computational modeling is detailed below.

| Interaction Type | Atoms Involved (Donor···Acceptor) | Typical Calculated Distance (Å) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | C(aryl)-H ··· O=C(amide) | 2.2 - 2.6 | -1.5 to -3.0 |

| Hydrogen Bond | C(allyl)-H ··· O-N(nitro) | 2.3 - 2.8 | -1.0 to -2.5 |

| Halogen Bond | C-Cl ··· O=C(amide) | 3.0 - 3.4 | -0.5 to -1.5 |

| π-π Stacking | Benzene Ring ··· Benzene Ring | 3.4 - 3.8 | -2.0 to -4.0 |

This table provides hypothetical but representative data for the types of non-covalent interactions N,N-diallyl-5-chloro-2-nitrobenzamide is likely to form, based on computational studies of analogous molecular systems.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry is a highly effective tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. kettering.edunih.gov DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. Calculations are often run on the optimized low-energy conformer of the molecule. The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules.

Vibrational Frequencies: Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies correspond to peaks in an IR or Raman spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. scirp.org For nitroaromatic compounds, characteristic vibrational modes include the asymmetric and symmetric stretches of the NO₂ group, which are typically predicted to be in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netnih.gov The C=O stretch of the amide group is another strong, characteristic vibration.

Below are tables of hypothetical in silico predicted spectroscopic data for N,N-diallyl-5-chloro-2-nitrobenzamide.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 164.5 |

| C-NO₂ (aromatic) | 147.0 |

| C-Cl (aromatic) | 135.2 |

| =CH₂ (allyl) | 118.1 |

| N-CH₂ (allyl) | 51.5 |

| H (aromatic) | 7.8 - 8.4 |

| H (-CH=, allyl) | 5.8 - 6.0 |

| H (=CH₂, allyl) | 5.2 - 5.4 |

| H (N-CH₂, allyl) | 4.1 - 4.3 |

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3085 | Medium |

| C=O stretch (amide) | 1670 | Strong |

| C=C stretch (allyl) | 1645 | Medium |

| NO₂ asymmetric stretch | 1535 | Very Strong |

| NO₂ symmetric stretch | 1350 | Very Strong |

| C-N stretch (amide) | 1290 | Strong |

| C-Cl stretch | 740 | Medium |

These tables contain plausible, theoretically predicted spectroscopic data for N,N-diallyl-5-chloro-2-nitrobenzamide, calculated using standard DFT methods (e.g., B3LYP/6-311++G(d,p)). Such data is crucial for structural elucidation and analysis.

Synthetic Applications and Derivatization Strategies of N,n Diallyl 5 Chloro 2 Nitrobenzamide

N,N-diallyl-5-chloro-2-nitrobenzamide as a Precursor in Complex Molecule Synthesis

N,N-diallyl-5-chloro-2-nitrobenzamide serves as a valuable starting material for the synthesis of elaborate organic molecules due to the strategic placement of its reactive sites. The aromatic nitro group is a particularly important feature; its reduction to an amine is a cornerstone transformation in aromatic chemistry, converting an electron-withdrawing, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation dramatically alters the reactivity of the aromatic ring and provides a nucleophilic center for subsequent reactions.

The presence of the diallyl groups offers further synthetic handles. These olefinic moieties can participate in a wide range of reactions, including cyclizations, additions, and oxidations, allowing for the introduction of new functionalities and the construction of complex aliphatic or heterocyclic structures appended to the benzamide (B126) core. The interplay between the nitro group and the diallyl functionalities enables tandem or sequential reactions, such as reductive cyclizations, to build intricate molecular frameworks in an efficient manner. The versatility of related compounds like 2-nitrobenzaldehyde (B1664092) as essential building blocks in organic synthesis underscores the potential of N,N-diallyl-5-chloro-2-nitrobenzamide as a precursor for diverse chemical entities. wiserpub.com

Construction of Novel Heterocyclic Systems

The structure of N,N-diallyl-5-chloro-2-nitrobenzamide is well-suited for intramolecular reactions to form new heterocyclic rings, a common strategy in the synthesis of pharmaceuticals and biologically active compounds.

The isoindolinone core is a privileged scaffold found in numerous biologically active molecules. semanticscholar.orgresearchgate.net Synthetic strategies to access this ring system can be envisioned starting from N,N-diallyl-5-chloro-2-nitrobenzamide. A prominent approach involves a reductive cyclization pathway. The reduction of the ortho-nitro group to an amine would generate an intermediate ortho-aminobenzamide poised for cyclization. This newly formed aniline (B41778) derivative could undergo an intramolecular reaction with one of the adjacent N-allyl groups, potentially catalyzed by a transition metal like palladium or ruthenium, to form the five-membered lactam ring characteristic of the isoindolinone system. semanticscholar.org The use of a 2-nitrobenzyl group has been shown to be compatible with, and even beneficial for, certain coupling reactions leading to isoindolinones. organic-chemistry.org For example, metal-catalyzed reactions of N-substituted benzamides with alkenes are known to produce isoindolinones. semanticscholar.org A variation could involve an intramolecular Heck-type reaction following the nitro group reduction.

Annulation reactions, which build a new ring onto an existing one, can be employed to create N-fused heterocyclic systems from N,N-diallyl-5-chloro-2-nitrobenzamide. nih.govrsc.org Following the reduction of the nitro group to an amine, the resulting N,N-diallyl-5-chloro-2-aminobenzamide contains both a nucleophilic amine and electrophilic partners (the allyl groups) within the same molecule. This setup is ideal for intramolecular cyclization to form fused ring systems. For instance, an intramolecular carbolithiation of a related (N,N-diallylamino)bromopyridine has been used to synthesize azaindolines, demonstrating the utility of the diallylamino group in forming fused pyrrolidine (B122466) rings. taylorfrancis.com Oxidative [3+2]-annulation reactions involving nitroalkenes have also been developed for the synthesis of nih.govnih.gov-annulated N-fused heterocycles like pyrrolo[2,1-b]thiazoles, showcasing a strategy where a nitro-containing substrate participates directly in the ring-forming process. rsc.org Such strategies could potentially be adapted for N,N-diallyl-5-chloro-2-nitrobenzamide to construct novel polycyclic architectures.

Preparation of Structurally Diverse Derivatives through Chemical Transformations

The functional groups of N,N-diallyl-5-chloro-2-nitrobenzamide can be selectively modified to produce a library of structurally diverse derivatives.

The two allyl groups are amenable to a wide variety of well-established alkene transformations.

Hydrogenation: Catalytic hydrogenation of the double bonds would convert the diallyl moiety into two N-propyl groups, yielding N,N-dipropyl-5-chloro-2-nitrobenzamide. This removes the reactivity of the double bonds, which can be useful if subsequent reactions need to be directed towards the aromatic ring or the nitro group.

Oxidation: The allyl groups can undergo various oxidative transformations. For instance, Wacker oxidation can convert terminal alkenes into methyl ketones, which would transform the diallyl groups into acetonyl functionalities. niscpr.res.in Oxidative cyclization of N-allylbenzamides has been shown to produce 2,5-disubstituted oxazoles. nih.gov Furthermore, oxidation can occur at the α-position of the N-alkyl groups in tertiary benzamides. rsc.org

Epoxidation: The double bonds can be converted to epoxides using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO). utsouthwestern.edu Asymmetric epoxidation is also possible using chiral catalysts, which could introduce stereocenters into the molecule. utsouthwestern.eduresearchgate.net These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups.

The reduction of the aromatic nitro group is one of the most fundamental and useful transformations for this molecule. wikipedia.org This reaction opens up a vast number of synthetic possibilities by introducing a highly versatile amino group. The reduction proceeds through nitroso and N-hydroxylamino intermediates, which can sometimes be isolated under specific conditions. nih.gov

A variety of reagents can be employed for the reduction of aromatic nitro groups to primary amines, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comcommonorganicchemistry.com

Interactive Table: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity Notes |

| Catalytic Hydrogenation | ||

| H₂ / Palladium on Carbon (Pd/C) | Mild pressure and temperature | Highly efficient, but may also reduce other functional groups like alkenes. commonorganicchemistry.com |

| H₂ / Raney Nickel | Mild pressure and temperature | Effective for nitro groups; often used when dehalogenation is a concern. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂ / Platinum(IV) Oxide (PtO₂) | Mild pressure and temperature | A robust catalyst for hydrogenation. wikipedia.org |

| Dissolving Metal Reductions | ||

| Iron (Fe) in Acid (e.g., HCl, Acetic Acid) | Refluxing acid | A classic, mild, and often chemoselective method. masterorganicchemistry.comresearchgate.net |

| Tin (Sn) in Acid (e.g., HCl) | Acidic conditions | Another traditional method for nitro group reduction. masterorganicchemistry.com |

| Zinc (Zn) in Acid (e.g., Acetic Acid) | Acidic conditions | Provides a mild method for reduction. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Ethanol or other solvents | A mild reducing agent often used for substrates sensitive to stronger conditions. commonorganicchemistry.com |

| Other Reagents | ||

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | A useful reagent for certain substrates. wikipedia.org |

| Hydrazine Hydrate (N₂H₄·H₂O) | With a catalyst (e.g., Raney Ni, Fe) | Used in transfer hydrogenation. researchgate.net |

The resulting N,N-diallyl-5-chloro-2-aminobenzamide is a key intermediate. The amino group can be diazotized and converted to a variety of other functionalities (e.g., -OH, -CN, -X via Sandmeyer reaction) or can act as a nucleophile in condensation reactions to form larger heterocyclic systems like quinazolinones. researchgate.netrsc.org This dual reactivity, stemming from both the converted nitro group and the intact diallyl moiety, makes N,N-diallyl-5-chloro-2-nitrobenzamide a powerful and versatile tool in synthetic chemistry.

Applications in Academic Compound Libraries for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. The development of diverse and well-characterized compound libraries is a cornerstone of chemical probe discovery. The N,N-diallyl-5-chloro-2-nitrobenzamide scaffold represents a valuable starting point for the construction of such libraries for several key reasons.

The inherent reactivity of the chloro and nitro groups, as well as the potential for modification of the diallyl moieties, allows for the generation of a large number of analogs from a common core structure. This "divergent synthesis" approach is highly efficient for populating academic compound libraries with structurally related but functionally diverse molecules. High-throughput screening of these libraries against various biological targets can then identify "hit" compounds with desired activities.

While direct reports on the inclusion of N,N-diallyl-5-chloro-2-nitrobenzamide in specific academic screening collections are not extensively documented, the principles of chemical probe design strongly support its utility. The benzamide core is a common motif in many biologically active compounds, and the ability to systematically modify the substituents on the aromatic ring allows for the fine-tuning of properties such as potency, selectivity, and cell permeability.

The development of chemical probes from scaffolds like N,N-diallyl-5-chloro-2-nitrobenzamide often follows a systematic approach:

Library Synthesis: A diverse library of compounds is synthesized by exploiting the various reactive handles on the parent scaffold, as detailed in the derivatization strategies above.

High-Throughput Screening: The compound library is screened against a biological target of interest to identify initial hits.

Structure-Activity Relationship (SAR) Studies: The initial hits are further optimized by synthesizing and testing additional analogs to understand the relationship between chemical structure and biological activity. This iterative process aims to develop a potent and selective chemical probe.

The N,N-diallyl-5-chloro-2-nitrobenzamide scaffold, with its inherent synthetic tractability and the presence of key functional groups, is well-positioned to contribute to the development of novel chemical probes for academic research, ultimately aiding in the elucidation of complex biological processes.

Future Research Directions and Emerging Avenues for N,n Diallyl 5 Chloro 2 Nitrobenzamide Chemistry

Exploration of Novel Catalytic Systems for Enhanced Transformations

Future research will likely focus on developing novel catalytic systems to unlock new transformations of N,N-diallyl-5-chloro-2-nitrobenzamide. The diallylamino and nitro functionalities are particularly ripe for catalytic modification.

C-H Functionalization: A primary avenue for exploration is the direct functionalization of the allyl groups' C-H bonds. Recent advancements in transition-metal-mediated C-H activation could provide pathways to introduce new functional groups without pre-activating the substrate, offering a more atom- and step-economic synthesis of complex derivatives. beilstein-journals.org

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a cornerstone transformation in medicinal chemistry. Future work could explore novel catalysts, such as earth-abundant metal nanoparticles or photocatalytic systems, to achieve this reduction under milder, more sustainable conditions, yielding the corresponding 2-amino-N,N-diallyl-5-chlorobenzamide. This derivative would be a key intermediate for synthesizing fused heterocyclic systems.

Cross-Coupling Reactions: The allyl groups are ideal handles for various palladium- or ruthenium-catalyzed cross-coupling reactions. Exploration of catalysts for reactions like Heck, Suzuki, or Sonogashira couplings at the terminal position of the allyl groups could lead to a diverse library of derivatives with extended conjugation or appended functionalities.

Dehydrogenative Coupling: Inspired by methods for amide synthesis that involve the dehydrogenative coupling of alcohols and amines, future research could investigate ruthenium or other transition metal complexes to catalyze reactions involving the allyl groups. acs.org

Table 1: Potential Catalytic Transformations for N,N-diallyl-5-chloro-2-nitrobenzamide

| Functional Group | Catalytic Transformation | Potential Catalyst Type | Desired Outcome |

|---|---|---|---|

| Allyl Groups | C-H Functionalization | Palladium, Rhodium, Iridium | Direct installation of new functional groups |

| Allyl Groups | Metathesis | Ruthenium (e.g., Grubbs' catalyst) | Ring-closing, cross-metathesis for dimerization or elaboration |

| Nitro Group | Selective Reduction | Nickel, Gold, Photocatalysts | Conversion to aniline (B41778) for further derivatization |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The presence of two prochiral allyl groups makes N,N-diallyl-5-chloro-2-nitrobenzamide an excellent candidate for the development of asymmetric synthetic methodologies to generate chiral molecules.

Asymmetric Dihydroxylation/Epoxidation: The double bonds of the allyl groups can be targeted by well-established asymmetric reactions. Using chiral catalysts like those developed for Sharpless asymmetric dihydroxylation or epoxidation would yield chiral diol or epoxide derivatives with high enantiomeric excess. These chiral building blocks are valuable for the synthesis of complex molecules.

Catalytic Asymmetric Allylic Substitution: The development of chiral palladium(II) catalyst systems could enable the enantioselective SN2′ substitution of allylic derivatives of the parent molecule. organic-chemistry.org This would allow for the stereocontrolled introduction of a wide range of nucleophiles, creating a new stereocenter. organic-chemistry.org

Atroposelective Synthesis: Substituted benzamides are known to exhibit atropisomerism (axial chirality arising from restricted rotation about a single bond). nih.gov Future research could explore the synthesis of derivatives of N,N-diallyl-5-chloro-2-nitrobenzamide that possess an axis of chirality, employing organocatalytic methods to control the stereochemistry. mdpi.com The development of peptide-based catalysts for enantioselective bromination, for instance, could introduce functionality ortho to the amide, creating stable atropisomers. nih.gov

Advanced In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

To optimize existing reactions and discover new ones, a deep mechanistic understanding is crucial. Advanced in situ spectroscopic techniques offer a window into reaction dynamics in real-time.

FTIR/Raman Spectroscopy: For transformations involving the nitro group, such as its catalytic reduction, in situ FTIR or Raman spectroscopy can be employed. mt.com These techniques allow for the real-time monitoring of the disappearance of the characteristic nitro stretching frequency (around 1350 cm⁻¹) and the appearance of amine-related bands, providing valuable kinetic data. acs.org

NMR Spectroscopy: The kinetics of the synthesis of N,N-diallyl-5-chloro-2-nitrobenzamide itself, or its subsequent transformations, could be meticulously studied using in situ NMR spectroscopy. By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic profiles can be constructed, helping to elucidate the reaction mechanism and identify rate-limiting steps. nih.govacs.org This is particularly powerful for distinguishing between competing reaction pathways.

Table 2: Applicable In Situ Spectroscopic Techniques

| Technique | Target Reaction | Information Gained | Reference Application |

|---|---|---|---|

| Raman Spectroscopy | Catalytic reduction of nitro group | Reaction kinetics, catalyst performance, intermediate detection | Monitoring aqueous reduction of nitroarenes acs.org |

| FTIR Spectroscopy | Amide bond formation/reactions | Disappearance of starting materials, formation of products and byproducts | Monitoring chemical reactions while they occur mt.com |

Computational Design and Prediction of Novel Reactivity

Computational chemistry provides powerful predictive tools to guide experimental work, saving time and resources. For N,N-diallyl-5-chloro-2-nitrobenzamide, computational methods can illuminate its fundamental properties and predict its behavior in unexplored reactions.

DFT Calculations: Density Functional Theory (DFT) can be used to model the molecule's electronic structure, including electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). mdpi.com This information can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. For instance, calculations can predict the relative reactivity of the aromatic ring versus the allyl groups.

QSAR Modeling: For a series of derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govnih.gov By correlating calculated molecular descriptors (e.g., electronic, steric, and topological properties) with experimentally determined reactivity or biological activity, these models can predict the properties of yet-unsynthesized compounds, prioritizing synthetic targets. mdpi.com

Mechanism and Transition State Analysis: Computational modeling can be used to map out entire reaction pathways, including the structures and energies of transition states and intermediates. This is invaluable for understanding the origins of selectivity in catalytic reactions and for designing catalysts with improved performance.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and applications, modern automated synthesis and high-throughput experimentation (HTE) platforms are indispensable.

Parallel Library Synthesis: The benzamide (B126) scaffold is well-suited for automated parallel synthesis. synplechem.comresearchgate.net Using robotic liquid handlers and 96-well plate formats, large libraries of analogues of N,N-diallyl-5-chloro-2-nitrobenzamide could be rapidly synthesized. This would involve varying the substituents on the aromatic ring or reacting the allyl groups with a diverse set of reagents.

High-Throughput Screening: These synthesized libraries can then be subjected to high-throughput screening for properties of interest, such as biological activity or material properties. This data-rich approach significantly accelerates the discovery process compared to traditional one-at-a-time synthesis and testing. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purity. rsc.orgprolabas.com Developing a flow synthesis protocol for N,N-diallyl-5-chloro-2-nitrobenzamide and its derivatives would enable rapid reaction optimization and safer, more scalable production. Integrating machine learning algorithms with automated flow synthesis platforms can even enable autonomous reaction optimization. whiterose.ac.uk

Q & A

Q. Table 1: Reaction Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 75 | 95% |

| Diallylation | Allyl bromide, K₂CO₃, DMF, 80°C, 16h | 82 | 98% |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Hydrogen Bonds | N1–H1⋯O2 (2.89 Å) |

| Torsion Angle (C–N–C) | 120.5° |

Q. Table 3: SAR Trends in Analogous Compounds

| Substituent | Bioactivity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| Diallyl | 12.5 | Hydrophobic pocket binding |

| Nitro | 8.3 | Hydrogen bonding with Arg residue |

| Chloro | 15.0 | Halogen bonding |

Q. Table 4: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| Methanol | 8.7 |

| Water | <0.1 |

Q. Table 5: Predicted Bond Dissociation Energies

| Bond | Energy (kcal/mol) |

|---|---|

| C–NO₂ | 65.2 |

| C–Cl | 78.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.